molecular formula C19H20N4O2 B278801 N-(2-ethoxyphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

N-(2-ethoxyphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B278801
M. Wt: 336.4 g/mol
InChI Key: VXKPVCAIJXKOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-ethoxyphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a novel compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. In

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have suggested that this compound inhibits the activity of enzymes by binding to the active site and blocking the substrate from binding. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
N-(2-ethoxyphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the activity of tyrosinase, which is involved in melanin synthesis. This compound has also been found to inhibit the activity of cholinesterase, which is involved in the breakdown of acetylcholine. In addition, this compound has been found to inhibit the activity of α-glucosidase, which is involved in the breakdown of carbohydrates.

Advantages and Limitations for Lab Experiments

N-(2-ethoxyphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has several advantages for lab experiments. It is easy to synthesize and purify, and it exhibits potent inhibitory activity against various enzymes. However, this compound has some limitations as well. It is not water-soluble, which can limit its use in certain experiments. In addition, the mechanism of action of this compound is not fully understood, which can limit its use in certain applications.

Future Directions

There are several potential future directions for N-(2-ethoxyphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide. One potential direction is to study its potential applications in the treatment of Alzheimer's disease. This compound has been found to inhibit the activity of cholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter that is reduced in Alzheimer's disease.
Another potential direction is to study the anticancer activity of this compound further. It has been found to induce apoptosis in cancer cells, which makes it a promising candidate for the development of anticancer drugs.
Finally, this compound could be studied further for its potential applications in the field of agriculture. It has been found to inhibit the activity of α-glucosidase, which is involved in the breakdown of carbohydrates. This could potentially be used to develop pesticides that target carbohydrate metabolism in insects.
Conclusion:
In conclusion, N-(2-ethoxyphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a novel compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. There are several potential future directions for this compound, including its potential applications in the treatment of Alzheimer's disease, anticancer activity, and agriculture.

Synthesis Methods

The synthesis of N-(2-ethoxyphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide involves the reaction of 2-ethoxybenzoyl chloride with 5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide in the presence of a base. The reaction takes place under reflux conditions and the resulting compound is purified using column chromatography. This method has been optimized to yield high purity and high yield of the desired compound.

Scientific Research Applications

N-(2-ethoxyphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide has been studied extensively for its potential applications in scientific research. This compound has been found to exhibit potent inhibitory activity against various enzymes such as tyrosinase, cholinesterase, and α-glucosidase. It has also been studied for its anticancer activity and has been found to induce apoptosis in cancer cells.

properties

Product Name

N-(2-ethoxyphenyl)-5-ethyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Molecular Formula

C19H20N4O2

Molecular Weight

336.4 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-5-ethyl-1-phenyltriazole-4-carboxamide

InChI

InChI=1S/C19H20N4O2/c1-3-16-18(21-22-23(16)14-10-6-5-7-11-14)19(24)20-15-12-8-9-13-17(15)25-4-2/h5-13H,3-4H2,1-2H3,(H,20,24)

InChI Key

VXKPVCAIJXKOGF-UHFFFAOYSA-N

SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OCC

Canonical SMILES

CCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC=C3OCC

Origin of Product

United States

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